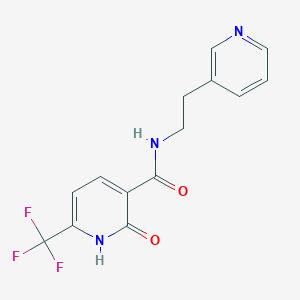
1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with pyrrolidine, followed by sulfonylation using sulfonyl fluoride reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like primary amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Sulfonamide or sulfonate esters.
Scientific Research Applications
1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This property makes it a valuable tool in studying enzyme function and developing enzyme inhibitors.
Comparison with Similar Compounds
Thiophene-2-carbonyl derivatives: Compounds with similar thiophene-based structures.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, such as pyrrolidine-2,5-dione.
Sulfonyl fluoride compounds: Molecules containing the sulfonyl fluoride group, like trifluoromethanesulfonyl fluoride.
Uniqueness: 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the thiophene ring enhances its electronic properties, while the sulfonyl fluoride group provides a reactive site for covalent modification of enzymes.
Properties
IUPAC Name |
1-(thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3S2/c10-16(13,14)7-3-4-11(6-7)9(12)8-2-1-5-15-8/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECCDMYLFLODBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)F)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(2S,3S)-2-ethenyloxolan-3-yl]methylsulfamoyl]-2-methoxybenzoic acid](/img/structure/B7445864.png)
![2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethane-1-sulfonyl fluoride](/img/structure/B7445880.png)
![[1-[(2-Chloro-4-fluorophenyl)methyl]-4,5-dimethylimidazol-2-yl]methanol](/img/structure/B7445888.png)
![N-[1-(3-chlorophenyl)ethyl]-4-ethylpiperazine-1-carboxamide](/img/structure/B7445895.png)
![4-[[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-2-methoxyphenol](/img/structure/B7445912.png)
![N,N-diethyl-4-[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B7445916.png)
![3-(Furan-3-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7445925.png)
![3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B7445932.png)

![(1S,5S,6R)-6-amino-N-(1,2,3,4-tetrahydroisoquinolin-5-ylmethyl)bicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B7445947.png)
![3-(3-But-3-ynyldiazirin-3-yl)-1-[4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepin-1-yl]propan-1-one](/img/structure/B7445963.png)
![5-(2-Azaspiro[4.5]decan-4-yl)-3-(1-methyl-3-propan-2-ylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7445967.png)
![3-[(3-Chloro-4-fluorophenyl)methyl]-5-(1-pyrazol-1-ylcyclopropyl)-1,2,4-oxadiazole](/img/structure/B7445974.png)

